

Quantitative Data: Photophysical Properties of ATTO 390

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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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The following table summarizes the key photophysical parameters of **ATTO 390**. These properties are essential for understanding the brightness and spectral characteristics of the dye, which are intrinsically linked to its performance in fluorescence-based applications.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	390 nm	[1][3]
Emission Maximum (λ_{em})	479 nm	[1]
Molar Extinction Coefficient (ϵ)	24,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][4]
Fluorescence Quantum Yield (Φ_f)	0.90	[1][3]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][4]
Structure	Coumarin derivative	[1][2]

Experimental Protocol: Measuring the Photostability of ATTO 390

The following protocol provides a detailed methodology for quantifying the photostability of **ATTO 390** by measuring its photobleaching rate under continuous illumination. This procedure can be adapted for various experimental setups, including fluorescence microscopy and spectrofluorometry.

1. Sample Preparation:

- **Dye Solution:** Prepare a stock solution of **ATTO 390** in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). From the stock, prepare a dilute solution of **ATTO 390** in the desired imaging buffer (e.g., phosphate-buffered saline, PBS) or mounting medium. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum (390 nm) in a 1 cm pathlength cuvette to minimize inner-filter effects.
- **Immobilization (for microscopy):** To prevent diffusion during measurement, the dye can be immobilized. This can be achieved by conjugating **ATTO 390** to a large molecule like bovine serum albumin (BSA) and then adsorbing it onto a glass coverslip. Alternatively, the dye can be embedded in a polymer matrix such as polyvinyl alcohol (PVA).
- **Antifade Reagents:** For applications requiring enhanced photostability, consider the use of a commercial or homemade antifade mounting medium. Note that the presence of antifade reagents will alter the intrinsic photostability of the dye and should be reported in the experimental conditions.

2. Instrumentation and Setup:

- **Light Source:** Utilize a stable light source for excitation, such as a 405 nm diode laser or a mercury arc lamp with a 390 nm bandpass filter. It is crucial that the light source provides constant power output over the duration of the experiment.
- **Microscope/Spectrofluorometer:**
 - **Microscopy:** Use an objective with a numerical aperture (NA) suitable for the desired imaging modality. Ensure that the dichroic mirror and emission filter are optimized for **ATTO 390** (e.g., a 450/50 nm bandpass filter).
 - **Spectrofluorometer:** Use a quartz cuvette and ensure the instrument is set to collect the emission spectrum of **ATTO 390**.
- **Detector:** A sensitive detector, such as a photomultiplier tube (PMT) or a sCMOS/EMCCD camera, is required to accurately measure the fluorescence intensity.

- Power Measurement: The excitation power at the sample plane should be measured using a calibrated power meter. This is critical for the reproducibility of the experiment.

3. Data Acquisition:

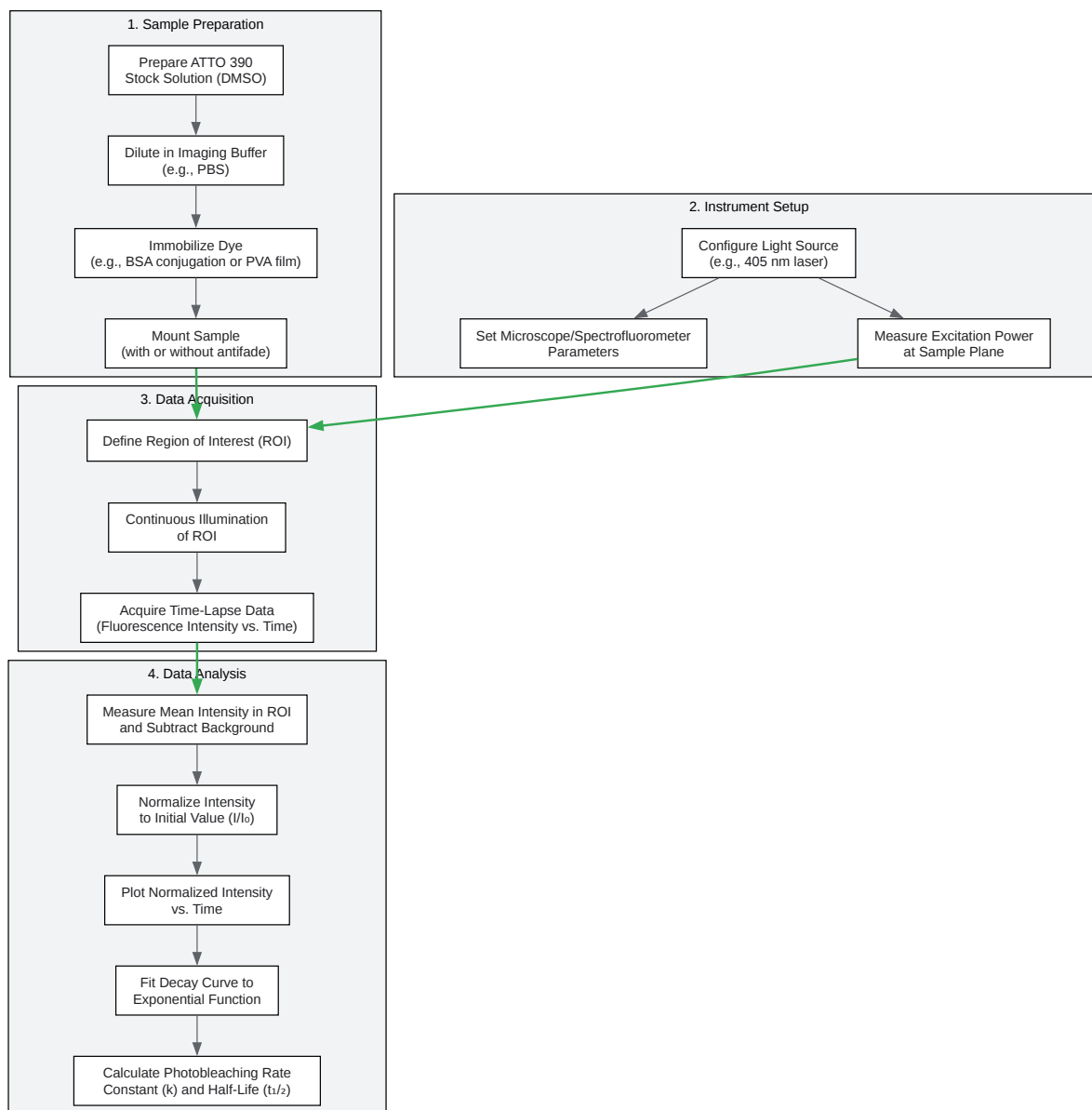
- Define a region of interest (ROI) within the sample for analysis.
- Set the excitation light intensity to a level that provides a good signal-to-noise ratio. For comparative studies, this intensity must be kept constant across all samples.
- Begin continuous illumination of the ROI.
- Acquire a time-lapse series of images or a continuous fluorescence intensity trace over time. The acquisition interval should be frequent enough to accurately capture the decay profile. The total acquisition time should be sufficient to observe a significant decrease in fluorescence (e.g., to less than 50% of the initial intensity).

4. Data Analysis:

- For each time point, measure the mean fluorescence intensity within the ROI.
- Subtract the background intensity from a region without the fluorophore.
- Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (I_0).
- Plot the normalized intensity (I/I_0) as a function of time.
- Fit the resulting decay curve to a single or multi-exponential decay function. For a single exponential decay, the equation is: $I(t) = I_0 * e^{(-kt)}$ where 'k' is the photobleaching rate constant.
- From the rate constant, the photobleaching half-life ($t_{1/2}$) can be calculated as: $t_{1/2} = \ln(2) / k$

Experimental Workflow for Photostability Measurement

The following diagram illustrates the logical workflow for the experimental protocol described above.



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Caption: Workflow for determining the photostability of **ATTO 390**.

By following this comprehensive guide, researchers can obtain quantitative data on the photostability of **ATTO 390** under their specific experimental conditions. This will enable a more informed selection of fluorescent probes and contribute to the generation of more reliable and reproducible experimental results.

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